1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile
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Overview
Description
1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile is an organic compound with the molecular formula C12H16N4 This compound features a piperidine ring substituted with a nitrile group and a pyrimidine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-cyanopyridine, the piperidine ring is formed through hydrogenation or other reduction methods.
Substitution Reaction: The nitrile group is introduced via a substitution reaction, often using reagents like cyanogen bromide.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from ethyl-substituted precursors, and then coupled with the piperidine ring through a condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(6-Methylpyrimidin-4-yl)piperidine-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
1-(6-Propylpyrimidin-4-yl)piperidine-4-carbonitrile: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group on the pyrimidine ring may confer different steric and electronic properties compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-11-7-12(15-9-14-11)16-5-3-10(8-13)4-6-16/h7,9-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXMAOONTZXTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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